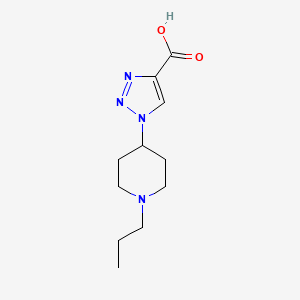

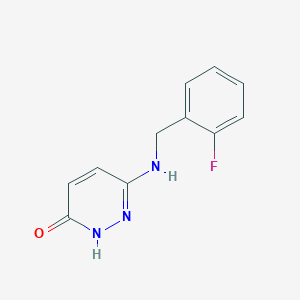

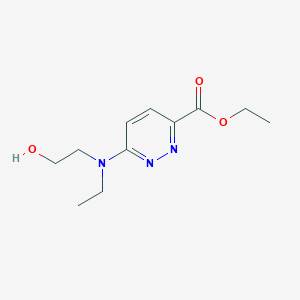

![molecular formula C12H12N2O2S B1492231 Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate CAS No. 2097958-56-8](/img/structure/B1492231.png)

Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate

Overview

Description

“Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate” is a pyrimidine derivative . Pyrimidine and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . Thiophene derivatives, such as this compound, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate” would include this thiophene ring.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives like “Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate” often involve condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have been recognized for their antimicrobial properties. Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate, in particular, has shown efficacy against a range of bacterial strains. For instance, certain synthesized derivatives exhibit a significant inhibitory effect against organisms such as B. subtilis, E. coli, P. vulgaris, and S. aureus .

Anti-inflammatory Applications

Compounds containing the thiophene nucleus, like our subject compound, are known to act as anti-inflammatory agents. This makes them valuable in the development of new anti-inflammatory drugs, potentially offering relief for conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Thiophene derivatives have been explored for their anticancer activities. The structural features of Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate may be leveraged in designing molecules that can inhibit cancer cell growth or proliferation, contributing to the field of oncology .

Material Science Applications

In the realm of material science, thiophene-based molecules, including Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate, are utilized as corrosion inhibitors. They also play a role in the advancement of organic semiconductors, which are crucial for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Neurological Disorders Treatment

Thiophene derivatives have been used in the treatment of neurological disorders such as Alzheimer’s disease. The compound’s ability to act as serotonin antagonists makes it a candidate for further research in this field, potentially leading to new treatments for cognitive impairments .

Cardiovascular Therapeutics

The structural diversity of thiophene derivatives allows for the exploration of new cardiovascular drugs. Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate could be investigated for its potential anti-atherosclerotic and antihypertensive effects, which are critical in managing heart diseases .

Anesthetic Properties

Some thiophene derivatives are known to function as voltage-gated sodium channel blockers and are used as dental anesthetics in Europe. The compound could be studied for its anesthetic properties, which might lead to the development of new local anesthetics .

Kinase Inhibition

Kinases are enzymes that play a vital role in various cellular processes. Thiophene derivatives have been reported to inhibit kinases, which is significant in the treatment of diseases where kinase activity is dysregulated. Research into Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate could uncover new kinase inhibitors .

Mechanism of Action

While the specific mechanism of action for “Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate” is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives, including “Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name |

ethyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-6-10(13-8-14-11)5-9-3-4-17-7-9/h3-4,6-8H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZBZNBRBXGVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

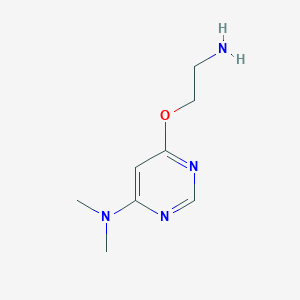

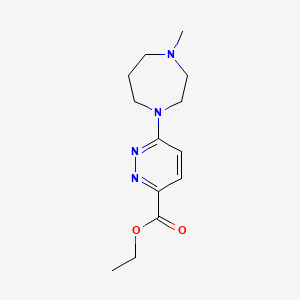

![N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492158.png)

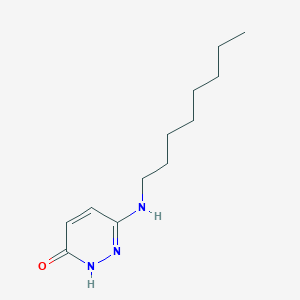

![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)